![molecular formula C11H20INO B12903017 Dimethylethyl(3-(2-furyl)propyl)ammonium iodide CAS No. 25537-82-0](/img/structure/B12903017.png)
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide is an organic compound with the molecular formula C11H20INO. It is a quaternary ammonium salt that contains a furan ring, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(3-(2-furyl)propyl)ammonium iodide typically involves the reaction of dimethylethylamine with 3-(2-furyl)propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium chloride (NaCl) and sodium bromide (NaBr).
Major Products
Oxidation: Furan derivatives such as 2-furancarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Dimethylethyl(3-(2-furyl)propyl)ammonium iodide involves its interaction with cellular membranes. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is similar to that of other quaternary ammonium compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3-(2-furyl)propyl)ammonium iodide
- Dimethylpropyl(3-(2-furyl)propyl)ammonium iodide
- Ethylmethyl(3-(2-furyl)propyl)ammonium iodide
Uniqueness
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide is unique due to its specific combination of the furan ring and the quaternary ammonium group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
25537-82-0 | |
Molekularformel |
C11H20INO |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
ethyl-[3-(furan-2-yl)propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C11H20NO.HI/c1-4-12(2,3)9-5-7-11-8-6-10-13-11;/h6,8,10H,4-5,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CFCHUEVFNSHZST-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CCCC1=CC=CO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.